molecular formula C8H12BNO3 B8207453 4-[(Methoxyamino)methyl]phenylboronic acid

4-[(Methoxyamino)methyl]phenylboronic acid

Cat. No.: B8207453
M. Wt: 181.00 g/mol
InChI Key: AVDAPFJMZZGPES-UHFFFAOYSA-N
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Description

4-[(Methoxyamino)methyl]phenylboronic acid is an organic compound with the molecular formula C8H12BNO3 It is a boronic acid derivative characterized by the presence of a methoxyamino group attached to a phenyl ring, which is further bonded to a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Methoxyamino)methyl]phenylboronic acid typically involves the reaction of 4-formylphenylboronic acid with methoxyamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-[(Methoxyamino)methyl]phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-[(Methoxyamino)methyl]phenylboronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications. Additionally, the methoxyamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-(Dimethylamino)phenylboronic acid
  • 4-Hydroxyphenylboronic acid

Comparison: 4-[(Methoxyamino)methyl]phenylboronic acid is unique due to the presence of both a methoxyamino group and a boronic acid moiety. This combination imparts distinct reactivity and binding properties compared to similar compounds, which may only contain one functional group. For example, 4-Methoxyphenylboronic acid lacks the methoxyamino group, resulting in different chemical behavior and applications .

Properties

IUPAC Name

[4-[(methoxyamino)methyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-13-10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10-12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDAPFJMZZGPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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